molecular formula C24H25N7O3 B2611634 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920372-87-8

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2611634
CAS RN: 920372-87-8
M. Wt: 459.51
InChI Key: SLWPXFUYDZWEQO-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone” is a research compound with the molecular formula C23H23N7O2 and a molecular weight of 429.484. It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C23H23N7O2. Detailed structural analysis such as NMR or X-ray crystallography data was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 429.484. Detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, molar volume, and others were not found in the available resources .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and triazolopyrimidines have shown good or moderate activities against various microorganisms, indicating potential for development as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Novel derivatives incorporating the triazolopyrimidine structure have been investigated for their potential anticancer properties. Research has shown that certain compounds in this category exhibit moderate effects against bacterial and fungal species, suggesting a broader application in cancer research and treatment strategies (Abdel‐Aziz et al., 2008).

Enzyme Inhibition

Studies on similar compounds have explored their use as enzyme inhibitors, with applications ranging from the development of new antibiotics to the treatment of chronic conditions such as diabetes. For example, fused pyrimidine derivatives have been evaluated as potent Aurora-A kinase inhibitors, offering insights into novel cancer therapies (Shaaban et al., 2011).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications, especially considering the reported activity of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives against USP28 . Further studies could also focus on the synthesis, structural analysis, and detailed physical and chemical property determination of this compound.

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-5-3-4-6-20(17)34-15-21(32)29-11-13-30(14-12-29)23-22-24(26-16-25-23)31(28-27-22)18-7-9-19(33-2)10-8-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWPXFUYDZWEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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